molecular formula C16H17NO B1392022 3-Methyl-2-(4-propylbenzoyl)pyridine CAS No. 1187164-23-3

3-Methyl-2-(4-propylbenzoyl)pyridine

Cat. No.: B1392022
CAS No.: 1187164-23-3
M. Wt: 239.31 g/mol
InChI Key: URYMUCIDHWZJRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-(4-propylbenzoyl)pyridine is an organic compound that belongs to the class of pyridine derivatives It is characterized by a pyridine ring substituted with a methyl group at the 3-position and a 4-propylbenzoyl group at the 2-position

Scientific Research Applications

3-Methyl-2-(4-propylbenzoyl)pyridine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme interactions and as a ligand in coordination chemistry.

    Industry: Used in the development of new materials with specific properties, such as polymers and coatings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-(4-propylbenzoyl)pyridine typically involves the reaction of 3-methylpyridine with 4-propylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:

3-Methylpyridine+4-Propylbenzoyl chlorideBaseThis compound\text{3-Methylpyridine} + \text{4-Propylbenzoyl chloride} \xrightarrow{\text{Base}} \text{this compound} 3-Methylpyridine+4-Propylbenzoyl chlorideBase​this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-(4-propylbenzoyl)pyridine can undergo various chemical reactions, including:

    Oxidation: The methyl group at the 3-position can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the 4-propylbenzoyl moiety can be reduced to form the corresponding alcohol.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nitration can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 3-Carboxy-2-(4-propylbenzoyl)pyridine.

    Reduction: 3-Methyl-2-(4-propylbenzyl)pyridine.

    Substitution: 3-Methyl-2-(4-propylbenzoyl)-5-nitropyridine.

Mechanism of Action

The mechanism of action of 3-Methyl-2-(4-propylbenzoyl)pyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The pyridine ring can participate in hydrogen bonding and π-π interactions, while the benzoyl group can enhance lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-2-benzoylpyridine: Lacks the propyl group, which may affect its lipophilicity and biological activity.

    2-(4-Propylbenzoyl)pyridine: Lacks the methyl group, which may influence its reactivity and interaction with biological targets.

    3-Methyl-2-(4-methylbenzoyl)pyridine: The presence of a methyl group instead of a propyl group can alter its physical and chemical properties.

Uniqueness

3-Methyl-2-(4-propylbenzoyl)pyridine is unique due to the presence of both the methyl and propylbenzoyl groups, which can influence its reactivity, solubility, and interaction with biological targets. This combination of substituents can make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

(3-methylpyridin-2-yl)-(4-propylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO/c1-3-5-13-7-9-14(10-8-13)16(18)15-12(2)6-4-11-17-15/h4,6-11H,3,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYMUCIDHWZJRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC=C(C=C1)C(=O)C2=C(C=CC=N2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901243212
Record name (3-Methyl-2-pyridinyl)(4-propylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901243212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1187164-23-3
Record name (3-Methyl-2-pyridinyl)(4-propylphenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187164-23-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3-Methyl-2-pyridinyl)(4-propylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901243212
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-2-(4-propylbenzoyl)pyridine
Reactant of Route 2
Reactant of Route 2
3-Methyl-2-(4-propylbenzoyl)pyridine
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
3-Methyl-2-(4-propylbenzoyl)pyridine
Reactant of Route 4
Reactant of Route 4
3-Methyl-2-(4-propylbenzoyl)pyridine
Reactant of Route 5
Reactant of Route 5
3-Methyl-2-(4-propylbenzoyl)pyridine
Reactant of Route 6
Reactant of Route 6
3-Methyl-2-(4-propylbenzoyl)pyridine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.